molecular formula C8H6NO7S- B11049537 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate

Cat. No.: B11049537
M. Wt: 260.20 g/mol
InChI Key: OOBMMEJATOHMNV-UHFFFAOYSA-M
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Description

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate is an organic compound with the molecular formula C8H7NO7S It is a derivative of 1,4-benzodioxine, featuring nitro and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The sulfonation step involves the reaction of the nitrated intermediate with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzodioxine derivatives.

Scientific Research Applications

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H6NO7S-

Molecular Weight

260.20 g/mol

IUPAC Name

7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate

InChI

InChI=1S/C8H7NO7S/c10-9(11)5-3-6-7(16-2-1-15-6)4-8(5)17(12,13)14/h3-4H,1-2H2,(H,12,13,14)/p-1

InChI Key

OOBMMEJATOHMNV-UHFFFAOYSA-M

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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